![molecular formula C21H19N5O3S B2534303 2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 946253-87-8](/img/structure/B2534303.png)

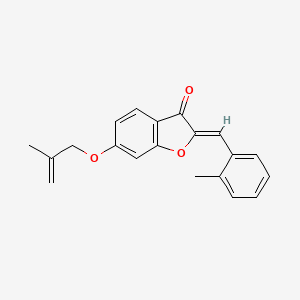

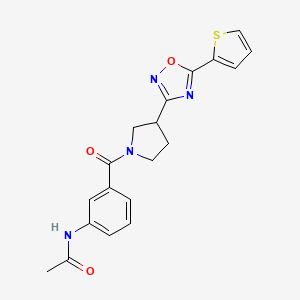

2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves a series of cascade condensations with thiocarbonohydrazide . The transformations proceed in good yields under catalyst-free conditions, and the reaction products are isolated without the use of column chromatography .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by single crystal X-ray diffraction . The geometric parameters from both theoretical and experimental investigation techniques are quite compatible . The molecules in the asymmetric unit are linked by intermolecular N–H···O hydrogen bonds, forming a three-dimensional network .Chemical Reactions Analysis

The reaction of similar nonheterocyclic precursors, 4-aryl-2,4-dioxobutanoic acid esters and thiocarbonohydrazide, leads to the formation of 1,2,4-triazine instead of the expected 5,8-pyrazolo .Applications De Recherche Scientifique

Anticancer and Antiviral Activities

Research into similar compounds, such as those involving pyrazoline and thiazolidinone moieties, has demonstrated significant anticancer and antiviral properties. For instance, compounds exhibiting selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain were identified, showcasing the potential of these chemical structures in developing treatments for both cancer and viral infections (Havrylyuk et al., 2013).

Antimicrobial Activity

Several newly synthesized compounds, based on pyrazole and thiazole derivatives, have shown promising antimicrobial activities. These compounds were characterized by their ability to combat a broad spectrum of bacterial and fungal strains, highlighting their potential use in developing new antimicrobial agents (Bondock et al., 2008).

Anti-Inflammatory and Analgesic Agents

A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural compounds revealed their significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem et al., 2020).

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives, similar in structure to the queried compound, have been explored for their ability to inhibit fatty acid synthesis in certain green algae. This research may provide insights into the development of herbicides targeting specific biochemical pathways (Weisshaar & Böger, 1989).

Propriétés

IUPAC Name |

2-[[2-(4-methoxyphenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3S/c1-13-3-7-15(8-4-13)22-19(27)12-30-21-24-23-20(28)18-11-17(25-26(18)21)14-5-9-16(29-2)10-6-14/h3-11H,12H2,1-2H3,(H,22,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSAKAOZLGWWMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2534224.png)

![3-methyl-1-[2-(piperidin-1-yl)ethyl]-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2534227.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2534229.png)

![N-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}hexanamide](/img/structure/B2534230.png)

![2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide](/img/structure/B2534231.png)

![N-(4-methylphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2534232.png)

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)